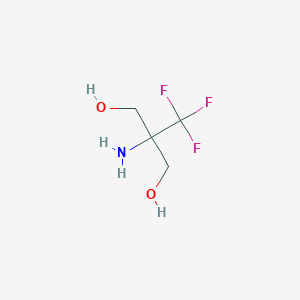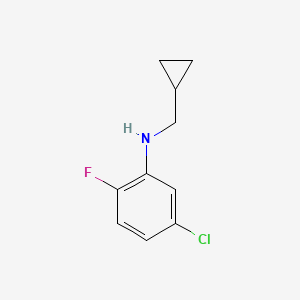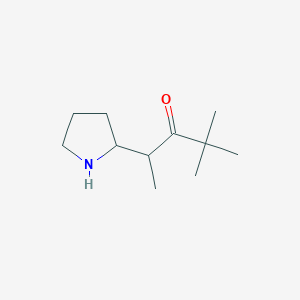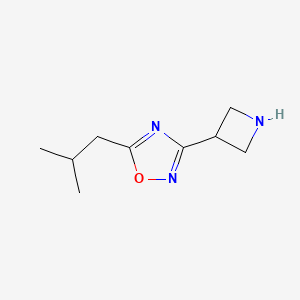
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a four-membered nitrogen-containing ring, and an oxadiazole ring, a five-membered ring containing oxygen and nitrogen atoms. The presence of these rings imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts such as Rhodium (III) complexes to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling.
類似化合物との比較
Similar Compounds
1-{1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound shares the azetidine ring and similar substituents, but differs in the presence of a triazole ring.
Azetidin-3-ylmethanol hydrochloride: Another compound with the azetidine ring, but with different functional groups and properties.
Uniqueness
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole stands out due to its combination of the azetidine and oxadiazole rings, which imparts unique chemical and biological properties
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3-(azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-6(2)3-8-11-9(12-13-8)7-4-10-5-7/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
DHJABNWNGYDUSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=NO1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


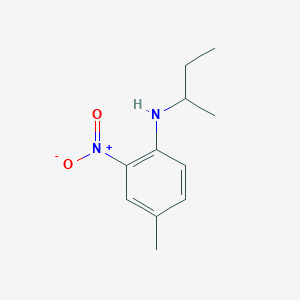

![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
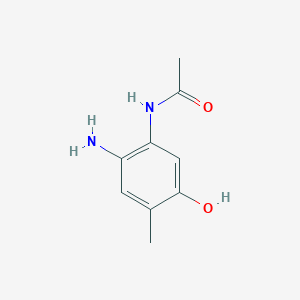
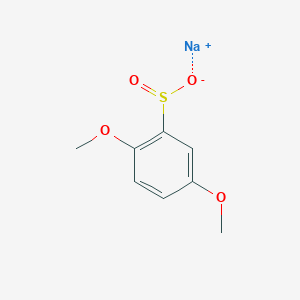
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
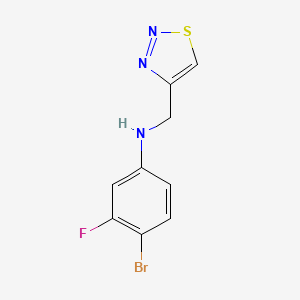
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)

